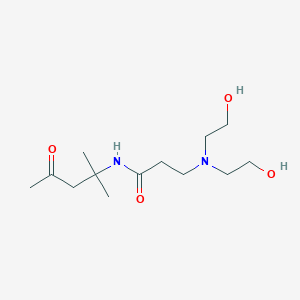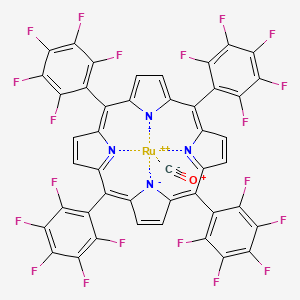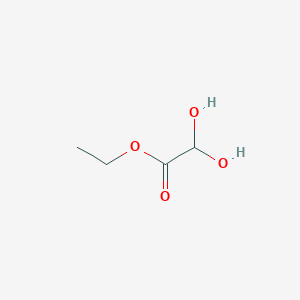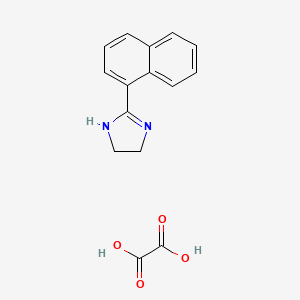
2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazoleoxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazoleoxalate is a synthetic organic compound that belongs to the class of naphthalene derivatives Naphthalene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazoleoxalate typically involves the following steps:
Formation of Naphthalen-1-ylamine: This intermediate can be synthesized by the reduction of 1-nitronaphthalene using hydrogen gas in the presence of a palladium catalyst.
Cyclization to Form Imidazole Ring: The naphthalen-1-ylamine is then reacted with glyoxal in the presence of ammonium acetate to form the imidazole ring.
Oxalate Formation: The final step involves the reaction of the imidazole derivative with oxalic acid to form the oxalate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazoleoxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Saturated imidazole derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazoleoxalate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs with antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It can be used in the synthesis of novel materials with unique optical and electronic properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazoleoxalate involves its interaction with specific molecular targets and pathways. The naphthalene ring can intercalate into DNA, disrupting its structure and function. The imidazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simple aromatic hydrocarbon with two fused benzene rings.
Imidazole: A five-membered ring containing two nitrogen atoms.
Naphthalen-1-ylamine: An intermediate in the synthesis of 2-(Naphthalen-1-yl)-4,5-dihydro-1H-imidazoleoxalate.
Uniqueness
This compound is unique due to its fused naphthalene and imidazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H14N2O4 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2-naphthalen-1-yl-4,5-dihydro-1H-imidazole;oxalic acid |
InChI |
InChI=1S/C13H12N2.C2H2O4/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;3-1(4)2(5)6/h1-7H,8-9H2,(H,14,15);(H,3,4)(H,5,6) |
InChI Key |
QWOUTLPNNVPJIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


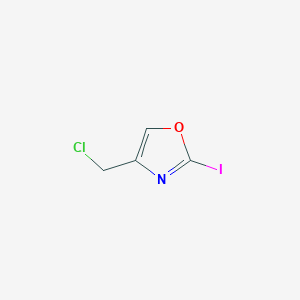
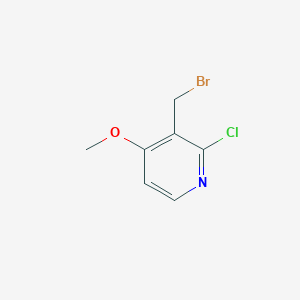
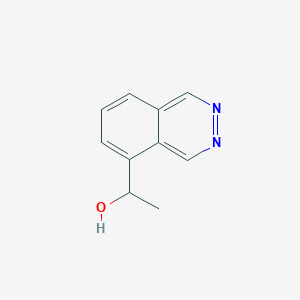

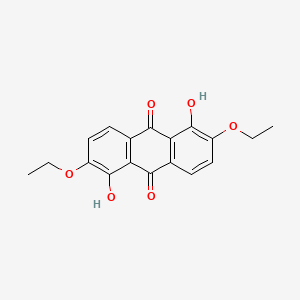
![8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13135915.png)

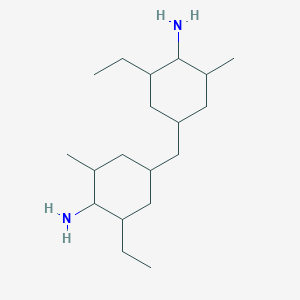
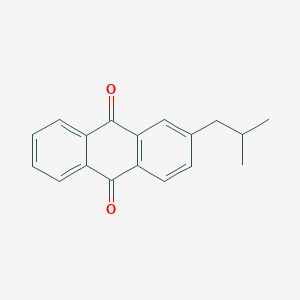
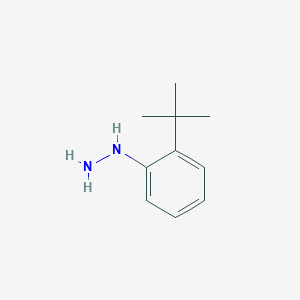
![2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13135938.png)
